3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
3,4,5-Trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a heterocyclic compound featuring a 3,4,5-trimethoxy-substituted benzamide moiety linked to a pyrrolo[3,2,1-ij]quinolin-2-one scaffold. This structure combines aromatic methoxy groups with a bicyclic system containing a lactam (2-oxo) group, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-9-14(10-17(27-2)20(16)28-3)21(25)22-15-7-12-5-4-6-23-18(24)11-13(8-15)19(12)23/h7-10H,4-6,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKRXVHNENCNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step process involving the formation of intermediates and their subsequent reactions. Generally, these reactions occur under controlled temperatures, solvents, and catalysts to ensure high yield and purity. Industrial Production Methods : Industrial preparation might involve a scaled-up version of laboratory procedures, with optimizations for cost-effectiveness and efficiency. Continuous flow techniques or batch reactors are often employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, often facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction might be performed using hydrogenation or metal hydrides.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, typically using reagents such as alkyl halides or nitrosyl compounds.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, oxygen, or chromium trioxide.
Reduction: : Hydrogen gas, lithium aluminum hydride, sodium borohydride.
Substitution: : Various alkyl or acyl halides, nitrosyl compounds, or halogen carriers.
Major Products: : The reactions usually yield derivatives with modified functional groups, enhancing or altering the compound's properties. For instance, oxidation could convert it into quinone derivatives.
Scientific Research Applications
Chemistry: : It's used as an intermediate in synthesizing more complex organic compounds, including pharmaceuticals and materials science. Biology : The compound serves as a ligand in biochemical assays, helping to study enzyme interactions and protein functions. Medicine Industry : Utilized in creating materials with specialized properties, like conductive polymers or advanced composites.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often binding to enzymes or receptors. These interactions can modulate the activity of biochemical pathways, influencing cellular functions and biological processes. The tetrahydropyrroloquinoline structure is particularly known for its role in molecular recognition and signal transduction.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Variations in the Pyrroloquinolinone Moiety
Modifications to the bicyclic system significantly alter bioactivity:
- 8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Introduces ethoxy and methyl groups, increasing hydrophobicity (MW: 274.14) .
- Thioxothiazolidin-4-one hybrids: Incorporate a thiazolidinone ring via exocyclic double bonds, which may confer redox activity or metal-binding capacity .
Table 2: Pyrroloquinolinone Modifications
Biological Activity
3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a complex molecular structure characterized by:
- Functional Groups : Three methoxy groups and a pyrroloquinoline moiety.
- Molecular Formula : CHNO.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial activity. For instance, a related compound demonstrated an IC value of 8.36 μM against Leishmania amastigotes, suggesting that structural analogs may possess similar or enhanced efficacy against various pathogens .
Anticancer Activity
Research has shown that benzamide derivatives can inhibit cancer cell proliferation. In particular:
- Mechanism : The inhibition of dihydrofolate reductase (DHFR) has been implicated in the anticancer effects of related benzamide compounds. This pathway is crucial for nucleotide synthesis and cell proliferation .
- Case Studies : A study on benzamide riboside revealed its ability to downregulate DHFR protein levels in resistant cancer cells, indicating potential for overcoming drug resistance .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Stability : In vitro studies indicate stability in simulated gastric and intestinal fluids .
- Bioavailability : The compound's structural features may enhance its bioavailability compared to other similar compounds.
Toxicological Profile
The safety profile of the compound is critical for its therapeutic application:
- In Silico Predictions : Toxicity assessments using computational models suggest low toxicity levels for the synthesized derivatives .
Summary of Findings
A summary table of key findings related to the biological activity of this compound is provided below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
